Imiquimod impurity 1-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C14H16N4O |

|---|---|

Poids moléculaire |

262.34 g/mol |

Nom IUPAC |

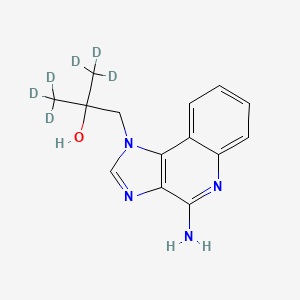

2-[(4-aminoimidazo[4,5-c]quinolin-1-yl)methyl]-1,1,1,3,3,3-hexadeuteriopropan-2-ol |

InChI |

InChI=1S/C14H16N4O/c1-14(2,19)7-18-8-16-11-12(18)9-5-3-4-6-10(9)17-13(11)15/h3-6,8,19H,7H2,1-2H3,(H2,15,17)/i1D3,2D3 |

Clé InChI |

CNBOKXFMODKQCT-WFGJKAKNSA-N |

SMILES isomérique |

[2H]C([2H])([2H])C(CN1C=NC2=C1C3=CC=CC=C3N=C2N)(C([2H])([2H])[2H])O |

SMILES canonique |

CC(C)(CN1C=NC2=C1C3=CC=CC=C3N=C2N)O |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Imiquimod Impurity 1-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Imiquimod impurity 1-d6, a deuterium-labeled analog of Imiquimod impurity 1. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, analytical methodologies, and its role in pharmacokinetic studies.

Introduction to Imiquimod and its Impurities

Imiquimod is an immune response modifier approved for the topical treatment of genital warts, superficial basal cell carcinoma, and actinic keratosis.[1] It functions as a Toll-like receptor 7 (TLR7) agonist, stimulating the innate immune system to recognize and clear diseased cells.[2] As with any pharmaceutical compound, the manufacturing process of Imiquimod can lead to the formation of impurities. These impurities can arise from the synthesis process, degradation of the active pharmaceutical ingredient (API), or improper storage conditions.[2] Regulatory bodies require the identification, quantification, and control of these impurities to ensure the safety and efficacy of the final drug product.

Imiquimod impurity 1 is a known process-related impurity in the synthesis of Imiquimod. Its deuterated counterpart, this compound, serves as a crucial tool in the analytical and bioanalytical assessment of Imiquimod.

Chemical and Physical Properties

This compound is the deuterium-labeled form of Imiquimod impurity 1. The primary use of this stable isotope-labeled compound is as an internal standard in analytical and pharmacokinetic research, particularly in methods utilizing mass spectrometry.[3]

Structure and Nomenclature

-

IUPAC Name of this compound: 2-((4-amino-1H-imidazo[4,5-c]quinolin-1-yl)methyl)propan-1,1,1,3,3,3-d6-2-ol[3]

-

Parent Drug: Imiquimod

-

Related Impurity: Imiquimod Impurity 1 (also known as 2-Hydroxy Imiquimod)

-

CAS Number for Imiquimod Impurity 1: 112668-45-8[4]

Physicochemical Data

Quantitative data for Imiquimod, its related impurities, and the deuterated internal standard are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties of Imiquimod and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Imiquimod | C₁₄H₁₆N₄ | 240.30 | 99011-02-6[5] |

| Imiquimod Impurity 1 | C₁₄H₁₆N₄O | 256.30 | 112668-45-8[4] |

| This compound | C₁₄H₁₀D₆N₄O | 262.34 | Not Available |

| Imiquimod Related Compound A | C₁₄H₁₅N₃ | 225.3 | 99010-24-9[6] |

| Imiquimod Related Compound B | C₁₄H₁₅N₃O | 241.3 | 99010-63-6[4] |

| Imiquimod Related Compound C | C₁₄H₁₄ClN₃ | 259.74 | 99010-64-7[5] |

| 2-Chloro-N-(2-methylpropyl)-3-nitroquinolin-4-amine | C₁₃H₁₄ClN₃O₂ | 279.72 | 133860-75-0[5] |

| 1-Isobutyl-4-methoxy-1H-imidazo[4,5-c]quinoline | C₁₅H₁₇N₃O | 255.32 | 99010-98-7[5] |

Synthesis and Characterization

While specific synthesis protocols for this compound are not publicly detailed, a plausible synthetic route can be inferred from the known synthesis of Imiquimod and general methods for deuterium (B1214612) labeling.

Proposed Synthetic Pathway

The synthesis of Imiquimod impurity 1 would likely involve a modification of the Imiquimod synthesis, potentially through the oxidation of an intermediate or the use of a starting material that leads to the hydroxylated impurity. The subsequent deuteration to yield this compound would likely involve a base-catalyzed hydrogen-deuterium exchange on a suitable precursor.

Characterization Techniques

The characterization of this compound would rely on standard analytical techniques to confirm its structure and purity.

Table 2: Analytical Techniques for Characterization

| Technique | Purpose |

| Mass Spectrometry (MS) | To confirm the molecular weight and isotopic enrichment of the deuterated compound. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the chemical structure and confirm the positions of deuterium incorporation. |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound. |

Role as an Internal Standard in Bioanalysis

Deuterated compounds are considered the gold standard for internal standards in quantitative bioanalysis using LC-MS/MS.[7][8] this compound is utilized to improve the accuracy and precision of quantifying Imiquimod in biological matrices such as plasma or tissue samples.[3]

Advantages of Using a Deuterated Internal Standard

-

Similar Physicochemical Properties: Being chemically almost identical to the analyte, the deuterated standard co-elutes during chromatography and exhibits similar ionization efficiency in the mass spectrometer.[8]

-

Correction for Matrix Effects: It effectively compensates for variations in sample preparation, extraction recovery, and matrix-induced ion suppression or enhancement.[9]

-

Increased Robustness: Methods using stable isotope-labeled internal standards are generally more robust and less prone to variations in experimental conditions.[7]

Experimental Protocols

HPLC Method for Imiquimod and Impurity Analysis

The following is a representative HPLC method adapted from the literature for the analysis of Imiquimod and its related impurities.[10] This method can be used for purity determination and quantification.

Table 3: HPLC Chromatographic Conditions

| Parameter | Condition |

| Column | Phenomenex Luna-RP-C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase A | Deionized water with 1% H₃PO₄ |

| Mobile Phase B | Acetonitrile (B52724) |

| Gradient | Optimized for separation of Imiquimod and its impurities |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Column Temperature | Ambient |

Sample Preparation:

-

Prepare a stock solution of the Imiquimod sample in a suitable diluent (e.g., a mixture of water and acetonitrile).

-

Prepare standard solutions of Imiquimod and its impurities at known concentrations.

-

For quantification, a calibration curve is generated by injecting a series of standard solutions.

Bioanalytical LC-MS/MS Method for Pharmacokinetic Studies

The following is a general protocol for the quantification of Imiquimod in a biological matrix using this compound as an internal standard.

Table 4: Representative LC-MS/MS Parameters

| Parameter | Condition |

| LC System | UPLC or HPLC system |

| Column | C18 reversed-phase column suitable for LC-MS |

| Mobile Phase | Gradient elution with mobile phases containing a volatile buffer (e.g., ammonium (B1175870) formate) and an organic modifier (e.g., acetonitrile or methanol) |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), positive mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Specific precursor-to-product ion transitions for Imiquimod and this compound |

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of the biological sample (e.g., plasma), add a known amount of this compound solution (internal standard).

-

Add a protein precipitating agent (e.g., acetonitrile) and vortex to mix.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Imiquimod's Mechanism of Action: TLR7 Signaling Pathway

Imiquimod exerts its therapeutic effects by activating Toll-like receptor 7 (TLR7), which is primarily expressed on immune cells such as plasmacytoid dendritic cells, macrophages, and B cells.[11][12] The activation of TLR7 initiates a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and chemokines.

The biological activity of Imiquimod impurity 1 has not been extensively studied and is not well-documented in publicly available literature. As a process impurity, its primary relevance is in the context of pharmaceutical quality control rather than therapeutic effect.

Conclusion

This compound is an indispensable tool for the accurate quantification of Imiquimod in complex biological matrices. Its use as an internal standard in LC-MS/MS-based bioanalytical methods is crucial for reliable pharmacokinetic and drug metabolism studies. This technical guide provides a foundational understanding of its properties, synthesis, and application, serving as a valuable resource for professionals in the field of drug development and analysis. Further research into the specific spectroscopic data and potential biological activity of Imiquimod impurity 1 would provide a more complete profile of this important analytical standard.

References

- 1. researchgate.net [researchgate.net]

- 2. veeprho.com [veeprho.com]

- 3. veeprho.com [veeprho.com]

- 4. Imiquimod Impurity 1 | CAS No- 133860-76-1 | Simson Pharma Limited [simsonpharma.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Imiquimod Impurities | SynZeal [synzeal.com]

- 7. benchchem.com [benchchem.com]

- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 9. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 10. greenpharmacy.info [greenpharmacy.info]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Technical Guide: Physical Properties of Imiquimod Impurity 1-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Imiquimod impurity 1-d6. This deuterated analog of Imiquimod impurity 1 is a critical reference material for researchers and professionals involved in the development, quality control, and analysis of the immune response modifier, Imiquimod. Its primary application is as an internal standard in analytical and pharmacokinetic studies, where its distinct mass allows for precise quantification of Imiquimod and its metabolites.[1]

Core Physical and Chemical Data

While specific experimental data for some physical properties of this compound are not publicly available, the following table summarizes its key chemical identifiers.

| Property | Value | Source |

| IUPAC Name | 2-((4-amino-1H-imidazo[4,5-c]quinolin-1-yl)methyl)propan-1,1,1,3,3,3-d6-2-ol | [1] |

| Molecular Formula | C₁₄H₁₀D₆N₄O | [2] |

| Molecular Weight | 262.34 g/mol | [2] |

| Synonyms | N/A | [1] |

| Parent Drug | Imiquimod | [1] |

Analytical Applications

This compound is an essential tool in modern analytical chemistry. Its deuteration provides a mass shift that is readily detectable by mass spectrometry, making it an ideal internal standard for quantitative analyses.[3] This stable isotope-labeled compound enhances the accuracy and precision of methods such as:

-

High-Performance Liquid Chromatography (HPLC)

-

Gas Chromatography (GC)

-

Mass Spectrometry (MS)

-

Nuclear Magnetic Resonance (NMR) spectroscopy[4]

The use of this compound helps to mitigate matrix effects and variations in sample preparation and instrument response, ensuring reliable and reproducible results in complex biological matrices.

Experimental Protocols

Detailed experimental protocols for the determination of specific physical properties of this compound are not widely published. However, standard methodologies for characterizing pharmaceutical compounds can be applied.

Determination of Melting Point

A standard capillary melting point apparatus can be used to determine the melting point of this compound.

Methodology:

-

Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate.

-

Observation: The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting range.

Determination of Solubility

The equilibrium solubility of this compound can be determined in various solvents relevant to pharmaceutical and analytical applications.

Methodology:

-

Solvent Selection: A range of solvents (e.g., water, ethanol, methanol, acetonitrile, dimethyl sulfoxide) are chosen.

-

Sample Addition: An excess amount of this compound is added to a known volume of each solvent in a sealed container.

-

Equilibration: The mixtures are agitated at a constant temperature for a sufficient period to reach equilibrium.

-

Sample Analysis: The saturated solutions are filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as HPLC-UV.

Experimental Workflow for Purity and Identity Confirmation

The following diagram illustrates a typical workflow for confirming the purity and identity of a reference standard like this compound.

Caption: A generalized workflow for the synthesis, purification, and analytical confirmation of this compound.

References

In-Depth Technical Guide: Imiquimod Impurity 1-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imiquimod is a potent immune response modifier approved for the topical treatment of various skin conditions, including genital warts, superficial basal cell carcinoma, and actinic keratosis. Its therapeutic effects are primarily mediated through the activation of Toll-like receptor 7 (TLR7), which triggers a downstream signaling cascade resulting in the production of pro-inflammatory cytokines and the activation of both innate and adaptive immunity.

Stable isotope-labeled internal standards are critical for the accurate quantification of active pharmaceutical ingredients (APIs) and their impurities in various biological matrices and pharmaceutical formulations. Imiquimod impurity 1-d6, a deuterated analog of a potential Imiquimod impurity, serves as an essential tool for researchers in pharmacokinetic, metabolic, and quality control studies. This technical guide provides a comprehensive overview of this compound, including its chemical identity, analytical methodologies, and its role in the broader context of Imiquimod's mechanism of action.

Chemical Identity and Data

While a specific CAS number for this compound is not publicly available, its chemical structure and properties are well-defined.

| Parameter | Value | Reference |

| IUPAC Name | 2-((4-amino-1H-imidazo[4,5-c]quinolin-1-yl)methyl)propan-1,1,1,3,3,3-d6-2-ol | [No CAS Number Available] |

| Synonyms | This compound | N/A |

| Molecular Formula | C₁₄H₁₀D₆N₄O | MedChemExpress |

| Molecular Weight | 262.34 g/mol | MedChemExpress |

| Parent Compound | Imiquimod | Veeprho |

| Parent Compound CAS | 99011-02-6 | Pharmaffiliates |

| Intended Use | Internal standard for quantitative analysis (NMR, GC-MS, LC-MS) | MedChemExpress |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are often proprietary. However, based on established methods for Imiquimod and its non-deuterated impurities, the following represents a likely methodological framework.

General Synthesis of Imiquimod Impurities

The synthesis of Imiquimod and its derivatives typically involves a multi-step process starting from a substituted quinoline (B57606) core. A general approach is outlined below.

Workflow for the Synthesis of Imiquimod Analogs

Caption: Generalized synthetic pathway for Imiquimod and its analogs.

For the synthesis of This compound , the key difference would lie in the use of a deuterated starting material or a deuteration step at a suitable intermediate stage, likely involving the isobutyl side chain.

Analytical Method: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

A robust HPLC method is crucial for the separation and quantification of Imiquimod and its impurities. The following protocol is adapted from established methods for Imiquimod impurity analysis.

Objective: To develop a stability-indicating HPLC method for the quantitative determination of Imiquimod and its related impurities.

Materials and Instrumentation:

-

HPLC System: A gradient HPLC system with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Detector Wavelength: 254 nm.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Procedure:

-

Standard Preparation: Prepare a stock solution of Imiquimod and its impurities (including this compound as an internal standard) in a suitable diluent (e.g., 50:50 acetonitrile:water). Prepare a series of working standards by serial dilution.

-

Sample Preparation: Dissolve the sample containing Imiquimod in the diluent to achieve a known concentration.

-

Chromatographic Run: Equilibrate the column with the initial mobile phase composition. Inject the standard and sample solutions.

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 25 30 70 30 30 70 32 90 10 | 40 | 90 | 10 |

-

Data Analysis: Identify and quantify the impurities based on their retention times and peak areas relative to the internal standard.

Workflow for HPLC Method Development

Caption: A logical workflow for developing a robust HPLC method.

Mechanism of Action: Imiquimod and TLR7 Signaling

Imiquimod's pharmacological activity is centered on its agonistic effect on Toll-like receptor 7 (TLR7), which is predominantly expressed on the endosomal membranes of immune cells such as dendritic cells, macrophages, and B-lymphocytes.[1] The activation of TLR7 initiates a signaling cascade that leads to the production of various cytokines, most notably interferon-alpha (IFN-α), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[1][2] This cytokine milieu promotes the activation and maturation of antigen-presenting cells, which in turn orchestrate a T-helper 1 (Th1) biased adaptive immune response. This cellular immune response is critical for the clearance of virally infected cells and the destruction of tumor cells.

Imiquimod-Induced TLR7 Signaling Pathway

Caption: Simplified signaling pathway of Imiquimod via TLR7 activation.

Conclusion

This compound is an indispensable analytical tool for the robust and accurate quantification of Imiquimod in research and quality control settings. While specific synthetic and analytical protocols are not always publicly available, a thorough understanding of the principles of organic synthesis and chromatographic separation allows for the development of effective methodologies. The study of Imiquimod's mechanism of action continues to provide valuable insights into the modulation of the innate immune system for therapeutic benefit. This guide serves as a foundational resource for professionals engaged in the development and analysis of Imiquimod and related compounds.

References

Understanding Imiquimod Impurity 1-d6

An in-depth analysis of suppliers for Imiquimod impurity 1-d6, a critical component for researchers, scientists, and drug development professionals, reveals a specialized market. This guide provides a technical overview of available suppliers, their product specifications, and relevant data to assist in sourcing this stable isotope-labeled internal standard.

This compound serves as an internal standard in analytical testing, particularly in pharmacokinetic studies and impurity profiling of the drug Imiquimod. The deuterated form allows for accurate quantification in mass spectrometry-based assays by distinguishing it from the unlabeled analyte.

Supplier Landscape and Product Specifications

A review of prominent suppliers indicates that this compound is primarily available from companies specializing in pharmaceutical reference standards and custom synthesis. The table below summarizes the offerings from key suppliers.

| Supplier | Catalog Number | Product Name | CAS Number | Purity | Form |

| TRC | I525002 | This compound | 1217801-92-9 (unlabeled) | 95.0% | Solid |

| Clearsynth | CS-O-23098 | This compound | N/A | N/A | N/A |

| Simson Pharma | N/A | This compound | N/A | N/A | N/A |

Experimental Workflow for Quality Control

The quality control and use of this compound in a research or development setting follows a structured workflow. This process ensures the identity, purity, and suitability of the standard for its intended analytical application.

Caption: Workflow for procuring and verifying this compound.

Methodology for Purity Assessment using High-Performance Liquid Chromatography (HPLC)

The following protocol outlines a general methodology for assessing the purity of this compound. It is imperative to note that specific parameters may need optimization based on the instrumentation and specific batch of the reference standard.

1. Preparation of Solutions:

- Mobile Phase A: 0.1% Formic acid in water.

- Mobile Phase B: 0.1% Formic acid in acetonitrile.

- Diluent: Acetonitrile and water (1:1 v/v).

- Standard Solution: Prepare a stock solution of this compound in the diluent at a concentration of approximately 0.5 mg/mL. From this, prepare a working standard solution of approximately 0.05 mg/mL.

2. Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

- Flow Rate: 1.0 mL/min.

- Injection Volume: 10 µL.

- Column Temperature: 30°C.

- UV Detection: 254 nm.

- Gradient Program: | Time (min) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :--- | | 0 | 90 | 10 | | 20 | 10 | 90 | | 25 | 10 | 90 | | 26 | 90 | 10 | | 30 | 90 | 10 |

3. Data Analysis:

- The purity is calculated based on the area percentage of the principal peak relative to the total area of all peaks in the chromatogram.

Logical Relationship in Analytical Method Development

The development of a robust analytical method using this compound as an internal standard involves a logical progression from initial feasibility to final validation.

Caption: Logical flow of analytical method development.

Technical Guide: Certificate of Analysis for Imiquimod Impurity 1-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies relevant to the characterization of Imiquimod impurity 1-d6. The information presented is compiled from publicly available data from chemical suppliers and scientific literature to serve as a valuable resource in the absence of a specific, publicly accessible Certificate of Analysis.

Compound Information

This compound is the deuterium-labeled version of Imiquimod impurity 1. Stable isotope-labeled compounds like this are crucial as internal standards in quantitative analytical methods, such as mass spectrometry, to ensure accuracy and precision.[1]

| Property | Value | Source |

| IUPAC Name | 2-((4-amino-1H-imidazo[4, 5-c]quinolin-1-yl)methyl)propan-1, 1, 1, 3, 3, 3-d6-2-ol | [1] |

| Synonyms | N/A | [1] |

| Molecular Formula | C14H10D6N4O | [2][3] |

| Molecular Weight | 262.34 g/mol | [2][3] |

| Parent Drug | Imiquimod | [1][4] |

Analytical Techniques and Methodologies

The analysis of Imiquimod and its impurities typically involves a combination of chromatographic and spectroscopic techniques to ensure identity, purity, and quantity.

High-Performance Liquid Chromatography (HPLC)

A common technique for the separation and quantification of Imiquimod and its related substances is reverse-phase HPLC.[5]

Illustrative HPLC Method:

| Parameter | Condition |

| Column | Phenomenex Luna-RP-C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | A: Deionized water with 1% H3PO4B: AcetonitrileGradient: 90:10 (A:B) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Column Temperature | Ambient |

This method was developed for Imiquimod and its four common impurities and may require optimization for the specific analysis of this compound.[5]

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and quantification of compounds. For this compound, LC-MS would be used to confirm the molecular weight and fragmentation pattern, providing structural information and enabling its use as an internal standard.[2]

Typical LC-MS Protocol Outline:

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or a mixture of diluents).[6] Serial dilutions are then made to the desired concentration.

-

Chromatographic Separation: The sample is injected into an HPLC system, and the analyte is separated from other components on a C18 column.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. The instrument is operated in a positive ion mode to detect the protonated molecule [M+H]+.

-

Data Analysis: The mass-to-charge ratio (m/z) of the parent ion and its fragments are analyzed to confirm the identity of the compound. For quantitative analysis, the peak area of the analyte is compared to that of a known standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR would be used to confirm the identity and purity of this compound. The absence of signals at specific chemical shifts corresponding to the deuterated positions would confirm the isotopic labeling.

General NMR Protocol:

-

Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., DMSO-d6, CDCl3).

-

Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H and ¹³C spectra are acquired.

-

Spectral Analysis: The chemical shifts, coupling constants, and integration of the peaks are analyzed to confirm the structure of the molecule. The presence of deuterium (B1214612) is confirmed by the absence of proton signals at the labeled positions.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the analysis and certification of a pharmaceutical impurity standard like this compound.

This guide provides a foundational understanding of the analytical chemistry behind the certification of this compound. For specific applications, validation of these methods according to regulatory guidelines is essential.

References

An In-depth Technical Guide to the Use of Imiquimod Impurity 1-d6 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices for utilizing Imiquimod (B1671794) Impurity 1-d6 as a stable isotope-labeled internal standard (SIL-IS) in pharmacokinetic (PK) studies of the immune response modifier, Imiquimod. The use of a deuterated internal standard is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring the highest accuracy and precision.

While specific, publicly available pharmacokinetic studies explicitly detailing the use of Imiquimod Impurity 1-d6 are limited, this guide synthesizes the established principles of bioanalytical method validation with a representative, state-of-the-art experimental protocol. The methodologies and data presented herein are based on a composite of best practices and data from studies on Imiquimod and its analogs, providing a robust framework for the design and execution of pharmacokinetic assessments.[1]

The Role of Deuterated Internal Standards in Pharmacokinetic Studies

In pharmacokinetic studies, the accurate quantification of a drug in a biological matrix is paramount. Deuterated internal standards, such as this compound, are considered the ideal choice for LC-MS/MS-based bioanalysis.[2] this compound is a deuterium-labeled analog of an Imiquimod impurity, designed to be chemically identical to the analyte of interest but with a different mass due to the presence of deuterium (B1214612) atoms.[3]

The core principle is that the SIL-IS is added to the biological sample at a known concentration at the beginning of the sample preparation process. It then experiences the same analytical variations as the target analyte, including extraction efficiency, matrix effects (ion suppression or enhancement), and instrument variability. By measuring the ratio of the analyte's signal to the internal standard's signal, these variations are normalized, leading to highly reliable and reproducible quantitative data.

Representative Bioanalytical Method for Imiquimod in a Biological Matrix

The following is a representative, detailed methodology for a validated LC-MS/MS bioanalytical assay for the quantification of Imiquimod in plasma, using this compound as the internal standard. This protocol is based on established techniques for the analysis of small molecules in biological fluids.[1]

2.1. Sample Preparation: Supported Liquid Extraction (SLE)

Supported liquid extraction is an efficient and high-throughput technique for removing proteins and phospholipids (B1166683) from plasma samples.[1]

-

Preparation: To 100 µL of plasma sample (calibration standard, quality control, or unknown study sample), add 25 µL of the this compound internal standard working solution.

-

Extraction: The sample is then loaded onto a 96-well SLE plate. A water-immiscible solvent, such as methyl tert-butyl ether (MTBE), is used to elute the analyte and internal standard, leaving the endogenous matrix components behind.

-

Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a solution compatible with the LC-MS/MS mobile phase, for example, a mixture of 0.1% formic acid in acetonitrile (B52724) and water (50:50, v/v).[1]

2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following are typical starting conditions that should be optimized for the specific instrumentation.

| Parameter | Representative Condition |

| LC System | A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system. |

| Column | A C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.7 µm).[1] |

| Mobile Phase A | 0.1% Formic acid in water.[1] |

| Mobile Phase B | 0.1% Formic acid in acetonitrile.[1] |

| Flow Rate | 0.750 mL/min.[1] |

| Gradient | Optimized for the separation of Imiquimod from any potential interferences. |

| Injection Volume | 5-10 µL. |

| MS System | A triple quadrupole mass spectrometer. |

| Ionization Mode | Electrospray Ionization (ESI) in positive mode.[1] |

| MRM Transitions | Specific precursor-to-product ion transitions for Imiquimod and this compound would need to be optimized. |

| Gas Parameters | Nebulizer gas, heater gas, and collision gas pressures optimized for maximum signal intensity. |

Bioanalytical Method Validation

A comprehensive validation of the bioanalytical method is essential to ensure its reliability. The following tables summarize the key validation parameters and their acceptance criteria, based on regulatory guidelines.

Table 1: Linearity and Range

| Analyte | Calibration Curve Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |

| Imiquimod | 0.1 - 100 | Linear, 1/x² weighted | > 0.99 |

Table 2: Accuracy and Precision (Intra- and Inter-Day)

| QC Level | Nominal Conc. (ng/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (%CV) | Inter-Day Accuracy (%) | Inter-Day Precision (%CV) |

| LLOQ | 0.1 | 95 - 105 | < 15 | 93 - 107 | < 15 |

| Low | 0.3 | 98 - 102 | < 10 | 97 - 103 | < 10 |

| Medium | 10 | 99 - 101 | < 8 | 98 - 102 | < 8 |

| High | 80 | 97 - 103 | < 9 | 96 - 104 | < 9 |

Table 3: Stability

| Stability Test | Condition | Duration | Accuracy (%) |

| Freeze-Thaw | 3 cycles from -80°C to room temperature | 72 hours | 95 - 105 |

| Bench-Top | Room temperature | 6 hours | 96 - 104 |

| Long-Term | -80°C | 90 days | 94 - 106 |

| Post-Preparative | Autosampler at 4°C | 24 hours | 97 - 103 |

Application in a Pharmacokinetic Study

Once the bioanalytical method is validated, it can be applied to determine the concentration of Imiquimod in samples from a pharmacokinetic study. The following table provides a representative summary of pharmacokinetic parameters that could be obtained.

Table 4: Representative Pharmacokinetic Parameters of Imiquimod

| Parameter | Unit | Value (Mean ± SD) |

| Cmax (Maximum Concentration) | ng/mL | 5.8 ± 1.2 |

| Tmax (Time to Maximum Concentration) | hours | 8.0 ± 2.5 |

| AUC₀₋t (Area Under the Curve) | ng*h/mL | 75.3 ± 15.7 |

| t½ (Half-life) | hours | 24.5 ± 6.3 |

Visualizations

Diagram 1: Experimental Workflow for a Pharmacokinetic Study

Caption: A typical workflow for a pharmacokinetic study.

Diagram 2: Signaling Pathway of Imiquimod

Caption: Imiquimod's mechanism of action via TLR7 signaling.

References

- 1. Supported liquid extraction combined with liquid chromatography tandem mass spectrometry for the quantitative analysis of a TLR7 agonist imiquimod LFX453 in plasma at low picograms per milliliter: Method validation and its application to a pharmacokinetic study in minipig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. resolvemass.ca [resolvemass.ca]

- 3. medchemexpress.com [medchemexpress.com]

The Indispensable Role of Deuterated Standards in Drug Metabolism Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical research, the precise and accurate quantification of drug candidates and their metabolites is fundamental to understanding their pharmacokinetic and pharmacodynamic profiles. This in-depth technical guide explores the critical role of deuterated standards in drug metabolism studies, providing a comprehensive overview of their application, benefits, and the underlying principles that establish them as the gold standard in bioanalysis.

The Foundation: Why Internal Standards are Essential

Quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), is susceptible to various sources of variability that can compromise data integrity. These include inconsistencies in sample preparation, matrix effects, and fluctuations in instrument response.[1] To mitigate these variables, an internal standard (IS) is introduced to all samples, including calibrators and quality controls, at a constant concentration.[2] An ideal IS closely mimics the physicochemical properties of the analyte, co-eluting during chromatography and experiencing similar ionization effects, thereby enabling accurate normalization of the analytical signal.[3][4]

The Superiority of Deuterated Standards

Among the various types of internal standards, stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, are widely regarded as the gold standard.[5] In these standards, one or more hydrogen atoms of the analyte molecule are replaced with deuterium (B1214612), a stable, non-radioactive isotope of hydrogen.[6] This substitution results in a molecule that is chemically and physically almost identical to the analyte but with a different mass, allowing for its distinct detection by a mass spectrometer.[1][5]

The near-identical nature of deuterated standards to their non-deuterated counterparts ensures they behave similarly throughout the entire analytical workflow, from extraction to detection.[4] This co-elution and similar ionization response allow for superior correction of matrix effects, a significant source of imprecision and inaccuracy in bioanalytical methods.[1]

Quantitative Comparison of Deuterated vs. Non-Deuterated Internal Standards

The use of deuterated internal standards consistently leads to improved assay performance compared to non-deuterated (analog) internal standards. The following tables summarize key quantitative data from various studies.

Table 1: Comparison of Assay Performance with Deuterated vs. Non-Deuterated Internal Standards

| Parameter | Deuterated Internal Standard | Non-Deuterated (Analog) Internal Standard | Key Findings & References |

| Accuracy (% Bias) | Typically < 5% | Can be > 15% | Deuterated standards provide more accurate quantification due to better compensation for matrix effects.[3] |

| Precision (% CV) | Often < 10% | Can be > 20% | The co-elution of deuterated standards with the analyte leads to more precise and reproducible results.[4] |

| Matrix Effect | Minimal impact on analyte/IS ratio | Significant variability in analyte response | Deuterated standards effectively track and correct for ion suppression or enhancement.[3] |

| Recovery | Excellent correction for analyte loss | Variable and inconsistent correction | The similar physicochemical properties of deuterated standards ensure they mirror the analyte's behavior during extraction.[7] |

Table 2: Impact of Deuterated Standards on Pharmacokinetic Parameters

| Drug (Deuterated Form) | Non-Deuterated Analog | Key Pharmacokinetic Parameter | Improvement with Deuteration | Therapeutic Indication | Reference |

| Deutetrabenazine | Tetrabenazine | Half-life of active metabolites | ~2-fold increase | Chorea associated with Huntington's disease | [8] |

| AVP-786 (Deuterated dextromethorphan) | Dextromethorphan | Systemic exposure (AUC) | Increased | Agitation in patients with Alzheimer's disease | [9] |

| CTP-499 (Deuterated pioglitazone) | Pioglitazone | Reduced formation of certain metabolites | Altered metabolite profile | Diabetic nephropathy | [9] |

The Kinetic Isotope Effect: A Tool for Modulating Metabolism

The substitution of hydrogen with deuterium can have a profound impact on a drug's metabolic profile due to the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[10] Consequently, the cleavage of a C-D bond by metabolic enzymes, such as the cytochrome P450 (CYP450) family, occurs at a slower rate.[11]

This phenomenon can be strategically employed to:

-

Enhance Metabolic Stability: By replacing hydrogen atoms at known sites of metabolism ("soft spots") with deuterium, the rate of drug metabolism can be significantly reduced.[12]

-

Prolong Drug Half-Life: A slower metabolic rate translates to a longer drug half-life, potentially allowing for less frequent dosing and improved patient compliance.[12]

-

Reduce Toxic Metabolite Formation: Deuteration can sometimes alter metabolic pathways, steering metabolism away from the formation of toxic byproducts.[9]

Experimental Protocols

The successful implementation of deuterated standards in drug metabolism studies relies on well-defined and validated experimental protocols. The following sections provide detailed methodologies for key experiments.

General Bioanalytical Workflow Using Deuterated Standards

This protocol outlines a typical workflow for the quantification of a drug in a biological matrix using a deuterated internal standard and LC-MS/MS.

1. Sample Preparation (Protein Precipitation)

-

Objective: To remove proteins from the biological matrix that can interfere with the analysis.

-

Procedure:

-

To 100 µL of the biological sample (e.g., plasma), add 10 µL of the deuterated internal standard working solution.

-

Add 300 µL of a cold protein precipitation solvent (e.g., acetonitrile (B52724) or methanol).[13]

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[13]

-

2. LC-MS/MS Analysis

-

Objective: To separate the analyte and internal standard from other matrix components and quantify them.

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.[4]

-

Typical Parameters:

-

Column: A C18 reversed-phase column is commonly used.[4]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard.[4]

-

3. Data Analysis

-

Objective: To determine the concentration of the analyte in the unknown samples.

-

Procedure:

-

Integrate the peak areas of the analyte and the deuterated internal standard.

-

Calculate the peak area ratio (analyte peak area / internal standard peak area).

-

Construct a calibration curve by plotting the peak area ratio versus the known concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[14]

-

In Vitro Metabolic Stability Assay

This protocol is used to assess the susceptibility of a compound to metabolism by liver enzymes.

-

Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes.[8][15]

-

Materials:

-

Human liver microsomes

-

Test compound and its deuterated analog

-

NADPH regenerating system (cofactor for CYP450 enzymes)

-

Phosphate (B84403) buffer (pH 7.4)

-

Ice-cold acetonitrile with deuterated internal standard (quenching solution)

-

-

Procedure:

-

Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.[15]

-

Process the samples by centrifugation to remove precipitated proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

-

Data Analysis:

-

Calculate the peak area ratio of the test compound to the deuterated internal standard for each time point.

-

Plot the natural logarithm of the percentage of the remaining parent compound versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.[8]

-

Synthesis of Deuterated Standards

The synthesis of high-quality deuterated standards is crucial for their effective use. Several synthetic strategies are employed:

-

Hydrogen-Deuterium (H/D) Exchange: This method involves the direct exchange of hydrogen atoms with deuterium from a deuterium source, such as deuterium oxide (D₂O), often facilitated by a catalyst.[13]

-

Reductive Deuteration: Deuterium can be introduced by reducing a functional group with a deuterium-containing reagent, such as sodium borodeuteride (NaBD₄).

-

Total Synthesis from Labeled Precursors: This approach involves building the molecule from starting materials that already contain deuterium, offering precise control over the location and number of deuterium atoms.[13]

Conclusion

Deuterated standards are indispensable tools in modern drug metabolism studies. Their ability to accurately correct for analytical variability in complex biological matrices ensures the generation of high-quality, reliable data that is crucial for making informed decisions throughout the drug development process.[1] Furthermore, the strategic application of the kinetic isotope effect through deuteration offers a powerful approach to modulate the metabolic properties of drug candidates, leading to improved pharmacokinetic profiles and potentially safer and more effective therapeutics. For researchers and scientists in the pharmaceutical industry, a thorough understanding and implementation of deuterated standards are paramount to advancing the frontiers of drug discovery and development.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. bioscientia.de [bioscientia.de]

- 11. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to Imiquimod (B1671794) and Its Related Impurities

Introduction

Imiquimod is a potent immune response modifier belonging to the imidazoquinoline family of compounds.[1] Chemically, it is 1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-amine.[2][3] Marketed under brand names like Aldara™ and Zyclara™, it is a patient-applied topical cream used for the treatment of various skin conditions, including external genital and perianal warts (caused by human papillomavirus), superficial basal cell carcinoma, and actinic keratosis.[4][5] Unlike many antiviral or antineoplastic agents that have direct cytotoxic effects, imiquimod's therapeutic action stems from its ability to stimulate the body's own innate and adaptive immune systems.[6][[“]]

The control of impurities in active pharmaceutical ingredients (APIs) like imiquimod is a critical aspect of drug development and manufacturing, mandated by regulatory authorities such as the FDA and EMA.[8] Impurities can originate from the synthesis process, degradation of the drug substance over time, or interaction with storage containers.[8] Even in small amounts, these related substances can impact the efficacy and safety of the final drug product. This guide provides a comprehensive technical overview of imiquimod's mechanism of action, a detailed profile of its known impurities, and the analytical methodologies employed for their detection and quantification.

Mechanism of Action: A Toll-Like Receptor 7 Agonist

Imiquimod's primary mechanism of action is the stimulation of the innate immune system through its function as an agonist for Toll-like receptor 7 (TLR7).[4][9] TLR7 is an intracellular receptor found on immune cells like dendritic cells, macrophages, and B-lymphocytes, which is typically involved in the recognition of single-stranded RNA from viruses.[9][10][11]

The binding of imiquimod to TLR7 triggers a downstream signaling cascade, primarily through the MyD88-dependent pathway.[9] This leads to the activation of the transcription factor nuclear factor-kappa B (NF-κB).[1][12] The activation of NF-κB results in the production and secretion of various pro-inflammatory cytokines, most notably Interferon-alpha (IFN-α), Tumor Necrosis Factor-alpha (TNF-α), and several interleukins (IL-6, IL-8, IL-12).[4][9][13] This cytokine milieu activates natural killer (NK) cells, enhances T helper type 1 (Th1) immune responses, and promotes the infiltration of lymphocytes and other immune cells into the treated lesion, ultimately leading to the clearance of diseased or abnormal cells.[1][6]

References

- 1. Imiquimod: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Imiquimod | C14H16N4 | CID 57469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. droracle.ai [droracle.ai]

- 7. consensus.app [consensus.app]

- 8. veeprho.com [veeprho.com]

- 9. Imiquimod - Wikipedia [en.wikipedia.org]

- 10. TLR7 Activation of Macrophages by Imiquimod Inhibits HIV Infection through Modulation of Viral Entry Cellular Factors [mdpi.com]

- 11. Extending the IMQ Model: Deep Characterization of the Human TLR7 Response for Early Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantitative Analysis of Imiquimod in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Imiquimod in human plasma. The method utilizes Imiquimod impurity 1-d6, a stable isotope-labeled internal standard (SIL-IS), to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The protocol employs a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The method was validated for linearity, precision, and accuracy.

Introduction

Imiquimod is an immune response modifier used topically for the treatment of various skin conditions. Accurate measurement of its systemic concentration is crucial for pharmacokinetic and toxicokinetic studies. LC-MS/MS offers high sensitivity and selectivity for the quantification of small molecules in complex biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis as it effectively compensates for matrix effects and variations in sample processing and instrument response.[1][2] This note provides a detailed protocol for the determination of Imiquimod in human plasma.

Experimental

Materials and Reagents

-

Imiquimod reference standard

-

This compound (Internal Standard)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Standard and Quality Control Sample Preparation

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Imiquimod and this compound in methanol to prepare individual 1 mg/mL stock solutions.

Working Standard Solutions:

-

Prepare serial dilutions of the Imiquimod stock solution with 50:50 (v/v) acetonitrile/water to create working standard solutions for the calibration curve and quality control (QC) samples.

Internal Standard Working Solution (100 ng/mL):

-

Dilute the this compound stock solution with 50:50 (v/v) acetonitrile/water.

Calibration Standards and Quality Control Samples:

-

Spike blank human plasma with the appropriate Imiquimod working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation Protocol

-

To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute to ensure thorough mixing.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | As described in the table below |

Gradient Elution Program:

| Time (min) | %B |

| 0.0 | 10 |

| 0.5 | 10 |

| 2.5 | 90 |

| 3.5 | 90 |

| 3.6 | 10 |

| 5.0 | 10 |

Mass Spectrometry:

| Parameter | Condition |

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Spray Voltage | 5500 V |

| Temperature | 500°C |

| Curtain Gas | 35 psi |

| Collision Gas | 9 psi |

| Ion Source Gas 1 | 55 psi |

| Ion Source Gas 2 | 60 psi |

MRM Transitions:

Based on the molecular weight of Imiquimod (240.3 g/mol )[3] and its deuterated analog, the following MRM transitions are proposed for monitoring. It is crucial to optimize these transitions and the associated parameters on the specific instrument being used.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |

| Imiquimod | 241.1 | 185.1 | 80 | 35 |

| This compound | 247.1 | 191.1 | 80 | 35 |

Note: The proposed product ion for Imiquimod (m/z 185.1) corresponds to a potential fragmentation pattern involving the loss of the isobutyl group. The product ion for the deuterated internal standard is shifted by 6 Da, consistent with the mass difference.

Method Validation Summary

The method should be validated in accordance with regulatory guidelines (e.g., FDA or ICH M10) for bioanalytical method validation.[4][5][6][7] Key validation parameters are summarized below.

| Parameter | Acceptance Criteria |

| Linearity (R²) | ≥ 0.99 |

| Calibration Range | e.g., 0.05 - 50 ng/mL in plasma |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Precision ≤ 20% CV; Accuracy 80-120% |

| Precision (CV%) | Within-run and between-run CV ≤ 15% (≤ 20% at LLOQ) |

| Accuracy (% Bias) | Within ±15% of nominal value (±20% at LLOQ) |

| Matrix Effect | To be assessed; should be minimal and compensated by the SIL-IS |

| Recovery | Consistent, precise, and reproducible |

| Stability | Freeze-thaw, short-term, long-term, and post-preparative stability to be established |

Data Presentation

The following table summarizes the key quantitative parameters of the LC-MS/MS method.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | Linearity Range (ng/mL) | LLOQ (ng/mL) |

| Imiquimod | 241.1 | 185.1 | Approx. 2.1 | 0.05 - 50 | 0.05 |

| This compound | 247.1 | 191.1 | Approx. 2.1 | N/A | N/A |

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of Imiquimod.

Caption: Principle of using a deuterated internal standard for accurate quantification.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of Imiquimod in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy of the results by compensating for potential matrix effects and variability in sample processing. This method is well-suited for supporting pharmacokinetic and other clinical studies of Imiquimod.

References

- 1. veeprho.com [veeprho.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. fda.gov [fda.gov]

- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 5. database.ich.org [database.ich.org]

- 6. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. fda.gov [fda.gov]

Application Note: Quantitative Analysis of Imiquimod in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of Imiquimod in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Imiquimod-d9, ensures high accuracy and precision, correcting for matrix effects and variability in sample processing. The method involves a straightforward protein precipitation for sample extraction, followed by a rapid UPLC separation and detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Imiquimod.

Introduction

Imiquimod is an immune response modifier used topically for the treatment of various skin conditions. Due to its low systemic absorption, a highly sensitive analytical method is required for its quantification in plasma.[1][2] LC-MS/MS offers the necessary sensitivity and selectivity for this purpose. The use of a deuterated internal standard is crucial for reliable bioanalytical methods, as it closely mimics the analyte's behavior during extraction and ionization, thus compensating for potential variations.[3] This document provides a comprehensive protocol for the quantitative analysis of Imiquimod in plasma, suitable for researchers, scientists, and drug development professionals.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of Imiquimod in plasma is depicted below.

Caption: Experimental workflow for Imiquimod quantification in plasma.

Materials and Reagents

-

Imiquimod analytical standard

-

Imiquimod-d9 (deuterated internal standard)

-

Acetonitrile (B52724) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Trifluoroacetic acid (optional, for mobile phase modification)[1]

-

Water (ultrapure, 18 MΩ·cm)

-

Human plasma (K2-EDTA)

Instrumentation

-

Liquid Chromatography: UPLC system (e.g., Waters Acquity UPLC or equivalent)

-

Mass Spectrometer: Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Waters Xevo TQD or equivalent)[1]

Experimental Protocols

Preparation of Stock and Working Solutions

-

Imiquimod Stock Solution (1 mg/mL): Accurately weigh and dissolve Imiquimod in methanol.

-

Imiquimod-d9 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Imiquimod-d9 in methanol.

-

Imiquimod Working Solutions: Prepare serial dilutions of the Imiquimod stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

-

IS Working Solution (100 ng/mL): Dilute the Imiquimod-d9 stock solution in 50:50 (v/v) acetonitrile:water.

Sample Preparation: Protein Precipitation

-

Aliquot 100 µL of human plasma (calibration standards, quality controls, and unknown samples) into a microcentrifuge tube.

-

Add 20 µL of the IS working solution (100 ng/mL) to each tube and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting composition.

LC-MS/MS Method

Liquid Chromatography Parameters

| Parameter | Value |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[1] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Refer to Table 1 |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Table 1: UPLC Gradient

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 1.0 | 5 |

| 5.0 | 95 |

| 6.0 | 95 |

| 6.1 | 5 |

| 8.0 | 5 |

Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |

| Capillary Voltage | 3.5 kV[1] |

| Cone Voltage | 50 V[1] |

| Desolvation Temperature | 350°C[1] |

| Desolvation Gas Flow | 650 L/hr[1] |

| Collision Gas | Argon |

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Imiquimod | 241.1 | 185.1 | 25 |

| Imiquimod-d9 | 250.1 | 194.1 | 25 |

Method Validation Summary

The bioanalytical method was validated according to regulatory guidelines.[4] A summary of the validation parameters is provided below.

Calibration Curve

The calibration curve was linear over the concentration range of 0.05 to 10 ng/mL in human plasma.[5]

| Parameter | Result |

| Linear Range | 0.05 - 10 ng/mL[5] |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | > 0.99 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantitation (LLOQ), Low QC, Mid QC, and High QC.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |

| LLOQ | 0.05 | < 15% | < 15% | ± 20% | ± 20% |

| Low QC | 0.15 | < 15% | < 15% | ± 15% | ± 15% |

| Mid QC | 1.0 | < 15% | < 15% | ± 15% | ± 15% |

| High QC | 8.0 | < 15% | < 15% | ± 15% | ± 15% |

Recovery and Matrix Effect

The extraction recovery of Imiquimod and the matrix effect were assessed to ensure the reliability of the method.

| Parameter | Imiquimod | Imiquimod-d9 |

| Extraction Recovery | > 85% | > 85% |

| Matrix Effect | Minimal and compensated by IS | Minimal |

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and selective approach for the quantitative determination of Imiquimod in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, making this method well-suited for pharmacokinetic and other clinical research applications. The simple protein precipitation sample preparation allows for high-throughput analysis.

References

Application Notes and Protocols for the Bioanalysis of Imiquimod Using a Labeled Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imiquimod is a potent immune response modifier approved for the topical treatment of various skin conditions, including actinic keratosis, superficial basal cell carcinoma, and external genital warts. As a Toll-like receptor 7 (TLR7) agonist, Imiquimod stimulates the innate and adaptive immune systems, leading to a localized anti-tumor and antiviral response.[1][2] Accurate and precise quantification of Imiquimod in biological matrices is crucial for pharmacokinetic studies, dose-response evaluations, and overall drug development.

This document provides detailed application notes and protocols for the sample preparation and analysis of Imiquimod in biological matrices, such as plasma and serum, utilizing a labeled internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as a deuterated form of Imiquimod, is the gold standard for LC-MS-based bioanalysis.[3][4][5] It effectively compensates for variability in sample extraction, matrix effects, and instrument response, thereby ensuring the highest accuracy and precision.[6][7]

Imiquimod's Mechanism of Action: TLR7 Signaling Pathway

Imiquimod functions by activating TLR7, which is primarily expressed in endosomes of immune cells like dendritic cells and macrophages.[1][8] This activation triggers a downstream signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB.[9] Activated NF-κB translocates to the nucleus and induces the expression of various pro-inflammatory cytokines and chemokines, including interferons (IFNs), tumor necrosis factor-alpha (TNF-α), and interleukins (ILs), which orchestrate the anti-tumor and antiviral immune response.[4][10]

Caption: Imiquimod activates the TLR7 signaling pathway.

Experimental Protocols

This section details two common and effective methods for the preparation of plasma or serum samples for Imiquimod analysis: Protein Precipitation and Solid-Phase Extraction.

General Recommendations

-

Internal Standard: A deuterated internal standard (e.g., Imiquimod-d6) is highly recommended for optimal accuracy and precision.[11] An appropriate concentration should be added to all samples, including calibration standards and quality controls, at the beginning of the sample preparation process.

-

LC-MS/MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for this analysis due to its high selectivity and sensitivity.[12]

Protocol 1: Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from biological samples.

Materials:

-

Biological matrix (plasma or serum)

-

Imiquimod analytical standard

-

Deuterated Imiquimod internal standard (IS)

-

Acetonitrile (B52724) (ACN), HPLC grade, chilled

-

Methanol (B129727) (MeOH), HPLC grade, chilled

-

Microcentrifuge tubes (e.g., 1.5 mL)

-

Microcentrifuge

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Pipette 100 µL of the biological sample (calibrator, QC, or unknown) into a microcentrifuge tube.

-

Add the deuterated internal standard solution.

-

Add 300 µL of chilled acetonitrile (a 3:1 ratio of ACN to sample).[13]

-

Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase starting composition.

-

Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup than PPT, removing not only proteins but also other potential interferences like salts and phospholipids.

Materials:

-

Biological matrix (plasma or serum)

-

Imiquimod analytical standard

-

Deuterated Imiquimod internal standard (IS)

-

SPE cartridges (e.g., C18 or mixed-mode cation exchange)

-

SPE vacuum manifold or positive pressure processor

-

Methanol (MeOH), HPLC grade

-

Acetonitrile (ACN), HPLC grade

-

Formic acid or acetic acid

-

Deionized water

-

Calibrated pipettes

Procedure:

-

Sample Pre-treatment: Dilute 100 µL of the biological sample with an equal volume of an appropriate buffer (e.g., 2% formic acid in water) and add the deuterated internal standard.

-

Column Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry out.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

-

Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of a suitable elution solvent (e.g., methanol or acetonitrile).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase starting composition.

-

Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Method Parameters

The following are general guidelines for developing an LC-MS/MS method for Imiquimod analysis. Specific parameters should be optimized for the instrument in use.

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to ensure separation from matrix components and good peak shape.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Injection Volume: 5 - 10 µL

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Precursor and Product Ions: These need to be determined by infusing a standard solution of Imiquimod and the deuterated internal standard into the mass spectrometer.

-

Imiquimod (C₁₄H₁₆N₄, MW: 240.3 g/mol ): The protonated molecule [M+H]⁺ will be the precursor ion (m/z 241.1). Product ions will be generated by fragmentation of the precursor ion.

-

Deuterated Imiquimod (e.g., Imiquimod-d6): The protonated molecule [M+H]⁺ will be the precursor ion (e.g., m/z 247.1 for d6). The fragmentation pattern should be similar to the unlabeled compound.

-

-

Collision Energy (CE) and other MS parameters: These should be optimized for each MRM transition to maximize signal intensity.

Quantitative Data Summary

The following tables summarize typical quantitative performance parameters for the bioanalysis of Imiquimod based on literature data.

Table 1: Linearity and Sensitivity

| Parameter | Biological Matrix | Concentration Range | Reference |

| Linearity Range | Human Serum | 0.05 - 10.0 ng/mL | [14] |

| Linearity Range | Porcine Skin | 100 - 2500 ng/mL | [11] |

| LLOQ | Human Serum | 0.05 ng/mL | [14] |

| LOD | - | 0.039 µg/mL | [2] |

| LOQ | - | 1.5 µg/mL | [2] |

| LOD | - | 0.04 µg/mL | [15] |

| LOQ | - | 0.08 µg/mL | [15] |

Table 2: Accuracy and Precision

| Parameter | Concentration | Accuracy (% Bias) | Precision (%RSD) | Reference |

| Intra-day and Inter-day | At LLOQ | < 20% | < 20% | [11] |

| Precision | Low, Mid, High | - | < 5% | [2] |

Table 3: Recovery

| Extraction Method | Biological Matrix | Recovery (%) | Reference |

| Methanol:acetate buffer extraction | Porcine Skin | 80 - 100% | [11] |

| Solid-Phase Extraction | Aqueous, Urine, Serum | Up to 95% |

Experimental Workflow

The overall workflow for the bioanalysis of Imiquimod is depicted below.

Caption: General workflow for Imiquimod bioanalysis.

References

- 1. agilent.com [agilent.com]

- 2. researchgate.net [researchgate.net]

- 3. cannabissciencetech.com [cannabissciencetech.com]

- 4. agilent.com [agilent.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. lifesciencesite.com [lifesciencesite.com]

- 8. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. forensicrti.org [forensicrti.org]

- 12. info.bioanalysis-zone.com [info.bioanalysis-zone.com]

- 13. uab.edu [uab.edu]

- 14. mzcloud.org [mzcloud.org]

- 15. General Terminology - mzmine documentation [mzmine.github.io]

Mass spectrometry parameters for Imiquimod impurity 1-d6

An Application Note on the Mass Spectrometric Analysis of Imiquimod and its Deuterated Impurity Standard

Introduction

Imiquimod is an immune response modifier used topically to treat various skin conditions by acting as a Toll-like receptor 7 (TLR7) agonist.[1] The rigorous analysis of active pharmaceutical ingredients (APIs) and their impurities is critical for ensuring drug safety and efficacy. Regulatory bodies require the identification and quantification of impurities in bulk drug substances and finished products.[2][3]

Stable isotope-labeled internal standards (SIL-IS) are the gold standard for quantitative analysis by mass spectrometry, as they co-elute with the analyte and exhibit nearly identical chemical and physical properties, correcting for variations during sample preparation and analysis.[4] This application note details the mass spectrometry parameters and a comprehensive analytical protocol for the quantification of Imiquimod using "Imiquimod Impurity 1-d6" as an internal standard.

It is important to note that the designation "Imiquimod Impurity 1" can refer to different molecules depending on the supplier.[5][6][7] This document focuses specifically on the deuterated form of 2-Hydroxy Imiquimod (CAS No: 112668-45-8), based on the IUPAC name provided for this compound: 2-((4-amino-1H-imidazo[4,5-c]quinolin-1-yl)methyl)propan-1,1,1,3,3,3-d6-2-ol.[6][8] This impurity standard is suitable for therapeutic drug monitoring, pharmacokinetic studies, and metabolic research.[8]

Compound Information

The structures and properties of Imiquimod and the relevant impurity standards are summarized below.

| Compound Name | Structure | IUPAC Name | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) |

| Imiquimod |  | 1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-amine | 99011-02-6 | C₁₄H₁₆N₄ | 240.30[9][10] |

| Imiquimod Impurity 1 |  | 2-((4-amino-1H-imidazo[4,5-c]quinolin-1-yl)methyl)propan-2-ol | 112668-45-8 | C₁₄H₁₆N₄O | 256.30[6] |

| This compound | | 2-((4-amino-1H-imidazo[4,5-c]quinolin-1-yl)methyl)propan-1,1,1,3,3,3-d6-2-ol | N/A | C₁₄H₁₀D₆N₄O | 262.34 |

Imiquimod Signaling Pathway

Imiquimod functions by activating TLR7 on immune cells, which initiates a downstream signaling cascade involving MyD88 and IRAK proteins. This leads to the activation of transcription factors like NF-κB, resulting in the production of pro-inflammatory cytokines that drive the adaptive immune response.

Caption: Imiquimod activates the TLR7 signaling pathway to produce cytokines.

LC-MS/MS Methodology

This method provides a starting point for the sensitive quantification of Imiquimod and its impurity. The use of ion-pair reagent-free mobile phases ensures compatibility with mass spectrometry.[11]

Chromatographic Conditions

| Parameter | Value |

| LC System | UPLC/HPLC System |

| Column | Acquity UPLC BEH C18 (or equivalent), 2.1 x 100 mm, 1.7 µm[11] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Gradient Elution | Time (min) |

| 0.0 | |

| 5.0 | |

| 6.0 | |

| 6.1 | |

| 8.0 |

Mass Spectrometry Conditions

| Parameter | Value |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI) |

| Polarity | Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 450 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

Multiple Reaction Monitoring (MRM) Parameters

The following MRM transitions are proposed as a starting point for method development. Collision energies (CE) and other compound-specific parameters should be optimized for the specific instrument used.